5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride
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Overview
Description
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 2-bromo-1-(dimethylamino)ethane with thiourea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiourea, forming the thiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Thiazole Orange: A fluorescent dye used in nucleic acid staining.
Thiazole Yellow: Another dye used in various staining applications.
Uniqueness
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
59961-57-8 |
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Molecular Formula |
C7H15Cl2N3S |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-10(2)4-3-6-5-9-7(8)11-6;;/h5H,3-4H2,1-2H3,(H2,8,9);2*1H |
InChI Key |
RVIHIDPASLGAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN=C(S1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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